molecular formula C12H15NO2 B13936682 2-Piperidinone, 6-hydroxy-1-(phenylmethyl)- CAS No. 88460-82-6

2-Piperidinone, 6-hydroxy-1-(phenylmethyl)-

Cat. No.: B13936682
CAS No.: 88460-82-6
M. Wt: 205.25 g/mol
InChI Key: KVYOSKLMMXDIAZ-UHFFFAOYSA-N
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Description

2-Piperidinone, 6-hydroxy-1-(phenylmethyl)-, is a heterocyclic organic compound characterized by a six-membered lactam ring (piperidinone core) substituted with a hydroxyl group at position 6 and a benzyl (phenylmethyl) group at position 1.

The benzyl and hydroxyl substituents likely influence its physicochemical properties, such as solubility and lipophilicity, which are critical for interactions with biological targets. For instance, the phenylmethyl group may enhance membrane permeability, while the hydroxyl group could contribute to hydrogen bonding or antioxidant activity .

Properties

IUPAC Name

1-benzyl-6-hydroxypiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-11-7-4-8-12(15)13(11)9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYOSKLMMXDIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C(=O)C1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435642
Record name 2-Piperidinone, 6-hydroxy-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88460-82-6
Record name 2-Piperidinone, 6-hydroxy-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of N-Hydroxy-Cyclopentyl Imine Derivatives

A patented method for preparing 2-piperidinone derivatives involves the use of N-hydroxy-cyclopentyl imine as a key intermediate. The process includes:

  • Substitution reaction of N-hydroxy-cyclopentyl imine with p-toluenesulfonyl chloride in an alkaline aqueous medium to form an intermediate ester.
  • Rearrangement of this intermediate to yield the 2-piperidinone core.
  • Purification by filtration, solvent extraction, drying, and vacuum distillation to obtain high purity (>98%) 2-piperidinone.

Key steps and conditions:

Step Reagents/Conditions Temperature/Time Notes
1 N-hydroxy-cyclopentyl imine + acetone 0–5 °C, ice-water bath Cooling to control reaction
2 Mix with 25% (w/w) inorganic alkali solution Room temperature Alkaline environment
3 Add p-toluenesulfonyl chloride in batches Room temperature, 10–12 h Substitution reaction
4 Add 25% (w/w) concentrated ammonia water Adjust pH to 8–10 Neutralization
5 Filtration + hydrophobic solvent extraction Room temperature Removal of salts and impurities
6 Vacuum distillation 5–10 mmHg, 130–150 °C Isolation of pure product

This method is efficient for producing 2-piperidinone with high purity but requires careful control of pH and temperature during substitution and rearrangement steps.

Modern One-Pot and Photocatalytic Methods

Organophotocatalysed One-Step Synthesis via [1 + 2 + 3] Strategy

Recent advances have introduced organophotocatalysis to access substituted 2-piperidinones, including hydroxy and benzyl derivatives, in a single step:

  • Uses visible light to activate a photocatalyst (PC), which oxidizes alkenes to radical cations.
  • Ammonia (from ammonium salts) traps the radical cation intermediate.
  • Subsequent radical addition to unsaturated carbonyl compounds forms intermediates that cyclize intramolecularly to yield 2-piperidinones.
  • This method tolerates diverse functional groups including free alcohols and aromatic substituents, enabling synthesis of complex derivatives such as 6-hydroxy-1-(phenylmethyl)-2-piperidinone.

Reaction scope and yields:

Substrate Type Product Type Yield (%) Notes
Terminal and internal alkenes 3,5-disubstituted 2-piperidinones 40–70 Good chemoselectivity
1,1-Disubstituted styrenes 3,5,5-trisubstituted 2-piperidinones Moderate Moderate yields
Free alcohol-containing substrates Hydroxy-substituted piperidinones Moderate Functional group tolerance
Vinyl silyl ethers Bicyclic 2-piperidinones 41 Single diastereomer obtained
Cyclic aliphatic alkenes Octahydro-2H-cyclopenta[b]pyridin-2-one 53 Aliphatic ring systems tolerated

This method offers mild conditions, scalability, and late-stage functionalization of complex molecules, making it highly versatile for preparing 2-piperidinone derivatives with hydroxy and benzyl groups.

Comparative Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations Typical Yield/Purity
Classical substitution & rearrangement N-hydroxy-cyclopentyl imine, p-toluenesulfonyl chloride, alkali, ammonia High purity (>98%), well-established Multi-step, temperature/pH sensitive >98% purity after distillation
Organophotocatalytic one-pot Photocatalyst, visible light, ammonium salts, alkenes, unsaturated carbonyls Mild, functional group tolerant, scalable Moderate yields, requires photochemical setup 40–70% yields typical
Reductive amination of piperidones 1-(2-phenethyl)-4-piperidone, aniline, sodium triacetoxyborohydride High yield, simple purification Specific to certain substitution patterns Up to 87% yield (related intermediates)

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-6-hydroxypiperidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include substituted piperidines, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Structural Analogs of 2-Piperidinone

The following table compares 2-Piperidinone, 6-hydroxy-1-(phenylmethyl)-, with key analogs:

Compound Name Molecular Formula Substituents Biological Activity Source/Origin Reference
2-Piperidinone, 6-hydroxy-1-(phenylmethyl)- C₁₂H₁₅NO₂ 6-hydroxy, 1-phenylmethyl Inferred antimicrobial (based on analogs) Synthetic/Unspecified -
N-[4-bromo-n-butyl]-2-piperidinone C₉H₁₆BrNO 1-(4-bromo-n-butyl) Antimicrobial Ocimum tenuiflorum (plant)
2-Piperidinone (base compound) C₅H₉NO None Antimicrobial, antifungal Streptomyces spp., Dietzia spp.
2-Pyrrolidinone-4-methyl C₅H₉NO 4-methyl (five-membered lactam) Synergistic antimicrobial (in mixtures) Synthetic/Natural mixtures
1,2-Benzene dicarboxylic acid derivatives Variable Aromatic and carboxylic groups Antimicrobial Nocardiopsis spp.

Key Findings from Comparative Analysis

Substituent Impact on Bioactivity: The phenylmethyl group in 6-hydroxy-1-(phenylmethyl)-2-piperidinone may enhance lipophilicity, promoting interactions with bacterial membranes. This is analogous to N-[4-bromo-n-butyl]-2-piperidinone, where the bromoalkyl chain likely contributes to its antimicrobial efficacy in Ocimum tenuiflorum . Hydroxyl groups (e.g., at position 6) are associated with antioxidant properties and hydrogen bonding, which could modulate enzyme inhibition or receptor binding .

Antimicrobial Activity: 2-Piperidinone derivatives from Streptomyces and Dietzia spp. exhibit broad-spectrum antimicrobial activity, inhibiting pathogens like Staphylococcus aureus . Mixtures containing 2-piperidinone and 2-pyrrolidinone-4-methyl show synergistic effects, suggesting that combining lactam derivatives enhances potency .

Analytical Identification Challenges: Advanced techniques like MetaboAnalystR 4.0 with deconvolution algorithms are required to resolve and identify 2-piperidinone derivatives in complex matrices, as seen in LC-MS workflows .

Structural Uniqueness: Derivatives like the chromone-lacking 2-piperidinone from Streptomyces levis highlight how minor structural variations (e.g., absence of fused aromatic rings) distinguish novel compounds from known analogs .

Biological Activity

2-Piperidinone, 6-hydroxy-1-(phenylmethyl)- is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, metabolic pathways, and therapeutic applications. The information presented here is derived from diverse research sources, including case studies and relevant findings.

Pharmacological Effects

Research indicates that 2-piperidinone derivatives exhibit various pharmacological activities, including:

  • Antioxidant Activity : Compounds similar to 2-piperidinone have shown significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases.
  • Antimicrobial Activity : Preliminary studies suggest that piperidine derivatives can inhibit the growth of certain bacteria and fungi, indicating potential use as antimicrobial agents.
  • CYP450 Interaction : Notably, 2-piperidone has been identified as a biomarker for CYP2E1 activity in mice. Its levels inversely correlate with CYP2E1 activity, suggesting its role in metabolic processes and potential toxicity assessments .

Metabolic Pathways

The metabolism of 2-piperidinone involves conversion to various hydroxy derivatives. In vivo studies have demonstrated that the compound can be metabolized to 6-hydroxy-2-piperidone through the action of cytochrome P450 enzymes (CYPs), particularly CYP2E1 . This pathway is crucial for understanding its pharmacokinetics and toxicity.

Study on CYP2E1 Activity

A significant study utilized a mass spectrometry-based metabolomic approach to investigate the relationship between 2-piperidone levels and CYP2E1 activity in different mouse models. The results indicated that:

  • CYP2E1-null mice exhibited higher levels of 2-piperidone compared to wild-type mice due to impaired metabolism.
  • Dose-dependent effects were observed when administering 2-piperidone, confirming its role as a substrate for CYP2E1 .

Antimicrobial Properties

Another study explored the antimicrobial activity of piperidine derivatives. The findings revealed that compounds with structural similarities to 2-piperidinone demonstrated effective inhibition against various bacterial strains, supporting their potential as therapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant activity observed
AntimicrobialEffective against certain bacterial strains
CYP450 InteractionInversely correlated with CYP2E1 activity
Metabolic ConversionMetabolized to hydroxy derivatives via CYPs

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